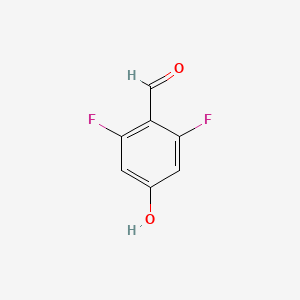

2,6-Difluoro-4-hydroxybenzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-difluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAQMGJHSNIROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647943 | |

| Record name | 2,6-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532967-21-8 | |

| Record name | 2,6-Difluoro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Significance of 2,6 Difluoro 4 Hydroxybenzaldehyde in Contemporary Chemical Research

Contextualizing Fluorinated Aromatic Aldehydes in Organic Synthesis and Beyond

Aromatic aldehydes are a class of organic compounds that are widely utilized as intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, dyes, and polymers. mdpi.com The presence of the aromatic ring influences the reactivity and stability of the carbonyl group. mdpi.com The introduction of fluorine atoms onto the aromatic ring of an aldehyde can dramatically alter its chemical and physical properties.

Fluorine's high electronegativity can significantly impact the electron density of the aromatic ring and the reactivity of the aldehyde group. This can lead to enhanced reactivity and selectivity in various chemical transformations. google.com In medicinal chemistry, the incorporation of fluorine is a well-established strategy to improve a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. google.com

Fluorinated aromatic aldehydes are key precursors in the synthesis of a wide range of biologically active compounds and advanced materials. Their unique electronic properties make them ideal for the development of novel pharmaceuticals, particularly those targeting neurological disorders. google.com

Interdisciplinary Research Importance of 2,6-Difluoro-4-hydroxybenzaldehyde as a Versatile Building Block

This compound is a solid, crystalline compound with the chemical formula C₇H₄F₂O₂. sigmaaldrich.comthermofisher.com Its structure, featuring an aldehyde, a hydroxyl group, and two fluorine atoms ortho to the aldehyde, makes it a highly versatile intermediate for further chemical modifications. The hydroxyl group can be alkylated or otherwise modified, while the aldehyde group can participate in a wide range of reactions, such as condensations and oxidations, to build more complex molecular architectures.

While specific, detailed research applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in precursors to complex molecules, highlighting its potential. For instance, a related compound, 4-(2,6-difluoro)benzyloxy-2-hydroxybenzaldehyde, has been used in the synthesis of chiral hydroxylamines, which are intermediates for chiral hydroxyureas. google.com The synthesis of 2,6-difluorobenzaldehyde (B1295200), a closely related compound, is of interest for producing intermediates for medicines, agricultural chemicals, and liquid crystal materials. google.com

The synthesis of related fluorinated hydroxybenzaldehydes often involves multi-step processes. For example, the preparation of 2-fluoro-4-hydroxybenzaldehyde (B1296990) can start from 3-fluorophenol, involving protection of the hydroxyl group, followed by bromination, Grignard reagent formation, and reaction with dimethylformamide (DMF) to introduce the aldehyde group, and finally deprotection. google.com Another approach for a related compound, 2,6-difluoro-4-hydroxybenzonitrile, starts from 3,5-difluoroaniline. researchgate.net These synthetic strategies underscore the kind of chemical transformations that this compound can likely be derived from or be subjected to.

The interdisciplinary importance of this compound is rooted in the established value of its constituent functional groups in different scientific domains:

Medicinal Chemistry : The difluorinated phenol (B47542) moiety is a common feature in bioactive molecules. The presence of two fluorine atoms can enhance metabolic stability and binding affinity to biological targets. The aldehyde and hydroxyl groups provide convenient handles for the synthesis of a diverse range of derivatives for drug discovery programs.

Materials Science : The aromatic and polar nature of this compound suggests its potential use as a monomer or cross-linking agent in the synthesis of specialty polymers with enhanced thermal stability and specific optical or electronic properties.

Agrochemicals : The incorporation of fluorine is a common strategy in the design of modern pesticides and herbicides. The structural features of this compound make it a plausible starting material for the synthesis of new agrochemicals with improved efficacy and environmental profiles.

In essence, while direct and extensive research findings on the applications of this compound are emerging, its chemical structure positions it as a high-potential building block for innovation across multiple scientific disciplines.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | sigmaaldrich.comthermofisher.com |

| Molecular Weight | 158.10 g/mol | fishersci.ca |

| CAS Number | 532967-21-8 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Purity | ≥95% - 98% | sigmaaldrich.comthermofisher.com |

| Storage Temperature | Room temperature, under inert atmosphere | sigmaaldrich.com |

| InChI Key | ROAQMGJHSNIROA-UHFFFAOYSA-N | sigmaaldrich.com |

Advanced Synthetic Routes and Methodological Innovations for 2,6 Difluoro 4 Hydroxybenzaldehyde

Traditional and Modern Preparative Strategies for Fluorinated Benzaldehydes

The synthesis of fluorinated benzaldehydes, including 2,6-difluoro-4-hydroxybenzaldehyde, has been approached through various classical and contemporary organic reactions. These methods often involve the introduction of the formyl group onto a pre-fluorinated phenolic precursor.

Bromination and Subsequent Formylation Routes

A common strategy for the synthesis of hydroxybenzaldehydes involves the protection of the hydroxyl group, followed by ortho-lithiation and formylation. However, a more direct approach for related compounds involves bromination followed by formylation. For instance, a patented method for the preparation of 2-fluoro-4-hydroxybenzaldehyde (B1296990) utilizes 3-fluorophenol as a starting material. The process involves protecting the hydroxyl group, followed by bromination and a subsequent Grignard reagent exchange with dimethylformamide (DMF) to introduce the aldehyde functionality. A final deprotection step yields the desired product. While not a direct synthesis of this compound, this methodology highlights a viable synthetic pathway that could be adapted from a suitable difluorophenol precursor.

Another relevant approach is the direct ortho-formylation of phenols. Various named reactions are employed for this purpose, including the Duff, Vilsmeier-Haack, and Reimer-Tiemann reactions. These electrophilic aromatic substitution reactions are particularly effective for electron-rich phenol (B47542) rings. wikipedia.orgnrochemistry.comwikipedia.org The hydroxyl group acts as a powerful ortho-, para-directing group, facilitating the introduction of the formyl group at the desired position.

The Duff reaction , which uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is a well-established method for the ortho-formylation of phenols. wikipedia.orgsynarchive.com For example, the formylation of 3,5-difluorophenol (B1294556) using HMTA in trifluoroacetic acid has been reported to yield the corresponding 4-hydroxybenzaldehyde (B117250). It is plausible that a similar approach with 3,5-difluorophenol could lead to the synthesis of this compound, as the hydroxyl group would direct the formylation to the ortho position.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. nrochemistry.comorganic-chemistry.orgchemistrysteps.com This method is also a viable candidate for the direct formylation of 3,5-difluorophenol.

The Reimer-Tiemann reaction , which involves the reaction of a phenol with chloroform in a basic solution, is another classic method for ortho-formylation. wikipedia.orgnrochemistry.com The reactive species in this reaction is dichlorocarbene. This method is effective for various hydroxy-aromatic compounds. nrochemistry.com

A summary of potential formylation reactions for the synthesis of this compound from 3,5-difluorophenol is presented in the table below.

| Reaction Name | Formylating Agent | Typical Conditions | Key Features |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., trifluoroacetic acid), reflux | Generally ortho-selective for phenols. wikipedia.orgsynarchive.com |

| Vilsmeier-Haack Reaction | Vilsmeier reagent (e.g., DMF/POCl₃) | Aprotic solvent | Effective for electron-rich arenes. nrochemistry.comorganic-chemistry.org |

| Reimer-Tiemann Reaction | Chloroform (CHCl₃) | Strong base (e.g., NaOH), biphasic system | Generates dichlorocarbene as the electrophile; primarily ortho-selective. wikipedia.orgnrochemistry.com |

Hydrolysis and Oxidation Pathways

An alternative synthetic avenue to this compound involves the oxidation of a suitable precursor, such as a methyl group, or the hydrolysis of a dihalomethyl group at the para-position of a 3,5-difluorophenol derivative.

The oxidation of substituted 4-methylphenols to their corresponding 4-hydroxybenzaldehydes is a known transformation. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol with oxygen in the presence of a base can yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde. researchgate.netusgs.gov Similarly, the catalytic oxidation of p-cresol derivatives to 4-hydroxybenzaldehyde derivatives has been achieved using oxygen in the presence of a cobalt catalyst and a base. synarchive.com These methods suggest that 2,6-difluoro-4-methylphenol could serve as a potential precursor to this compound through a selective oxidation of the methyl group.

Another approach involves the hydrolysis of a benzal halide derivative. For instance, the Reimer-Tiemann reaction proceeds through a dichloromethyl-substituted phenol intermediate, which is then hydrolyzed in situ to the aldehyde. wikipedia.org This suggests that a 2,6-difluoro-4-(dihalomethyl)phenol could be a viable intermediate that, upon hydrolysis, would yield the target molecule.

The table below summarizes potential precursors and their corresponding transformation to this compound.

| Precursor | Reaction Type | Typical Reagents/Conditions | Product |

| 2,6-Difluoro-4-methylphenol | Benzylic Oxidation | Oxygen, Base, Catalyst (e.g., Co) | This compound |

| 2,6-Difluoro-4-(dihalomethyl)phenol | Hydrolysis | Base (e.g., NaOH) | This compound |

Aldehyde-Glycine Condensation Methodologies

While not a direct synthesis of this compound itself, aldehyde-glycine condensation reactions are important for the further derivatization of the target molecule, for example, in the synthesis of amino acids. The condensation of aldehydes with glycine can lead to the formation of Schiff bases, which can then be further transformed. The kinetics of the condensation of benzaldehyde (B42025) with glycine in ethanol have been studied, providing insights into the reaction mechanism. This type of reaction could be applied to this compound to create more complex molecules with potential biological activity.

Regioselective Functionalization Approaches to this compound Derivatives

The presence of three different functional groups (aldehyde, hydroxyl, and two fluorine atoms) on the aromatic ring of this compound offers multiple sites for further chemical modification. Achieving regioselectivity in these reactions is crucial for the synthesis of well-defined derivatives.

The hydroxyl group can be selectively alkylated or acylated. For example, in the case of 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be regioselectively protected with various protecting groups in good yields. chemistry-reaction.com This selectivity is often influenced by the electronic effects of the other substituents on the ring. Similar principles of regioselective protection could be applied to the hydroxyl group of this compound, allowing for the selective modification of the aldehyde or the aromatic ring.

The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or oxime. The fluorine atoms themselves are generally unreactive towards nucleophilic substitution under standard conditions but can influence the reactivity of the other positions on the ring.

Catalytic and Sustainable Methodologies in the Synthesis of this compound

The development of catalytic and sustainable synthetic methods is a major focus in modern chemistry. For the synthesis of fluorinated aromatics like this compound, this involves exploring catalytic C-F bond formation and C-H activation/functionalization strategies.

Exploration of Transition Metal Catalysis for C-F Bond Formation or Activation

Transition metal catalysis has emerged as a powerful tool for the formation and activation of C-F bonds. jst.go.jp While the direct synthesis of this compound via catalytic C-H fluorination of a di-substituted precursor is challenging, advancements in this area are ongoing.

More commonly, transition metal catalysis is employed in the activation of C-F bonds in polyfluorinated aromatics for the formation of new C-C or C-heteroatom bonds. jst.go.jpwhiterose.ac.uk For example, nickel and palladium complexes have been used to catalyze the cross-coupling of fluoroaromatics with various nucleophiles. jst.go.jp The reactivity of C-H bonds ortho to fluorine substituents in polyfluoroarenes is often enhanced, providing a handle for regioselective functionalization. whiterose.ac.uk This enhanced reactivity could be exploited in the synthesis of derivatives of this compound by targeting the C-H bonds on the aromatic ring.

Recent research has focused on the use of transition metal catalysts for the functionalization of gem-difluoroalkenes, which can serve as versatile building blocks for fluorinated compounds. nih.govresearchgate.net While not a direct route to the target benzaldehyde, these methodologies showcase the potential of transition metal catalysis in the broader field of organofluorine chemistry.

The development of sustainable catalytic systems, such as those utilizing magnetically recoverable catalysts, offers the potential for more environmentally friendly synthetic processes. mychemblog.com

Green Chemistry Principles in Synthetic Design and Process Optimization

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance safety and efficiency. jddhs.comgreenchemistry-toolkit.org In the synthesis of this compound, this involves developing alternatives to traditional formylation methods, which often rely on hazardous reagents and solvents.

Traditional Formylation Methods and Their Green Counterparts

Classic methods for introducing a formyl group onto a phenol, such as the Reimer-Tiemann and Vilsmeier-Haack reactions, are effective but present environmental challenges. The Reimer-Tiemann reaction typically uses chloroform, a hazardous solvent, in a biphasic system with a strong base, which can be energy-intensive and generate significant waste. wikipedia.orgmychemblog.comnrochemistry.comunacademy.comchemeurope.com The Vilsmeier-Haack reaction employs reagents like phosphorus oxychloride (POCl₃) with dimethylformamide (DMF), which are also hazardous and require careful handling and disposal. chemistrysteps.comwikipedia.orgijpcbs.com

Innovations in green chemistry have led to significant improvements:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. irjet.netnih.govaip.org In the context of formylation, microwave-assisted synthesis can dramatically reduce reaction times, improve yields, and enhance energy efficiency compared to conventional heating methods. irjet.netfip.org This technique aligns with the green chemistry principle of designing for energy efficiency.

Solvent-Free Reactions: A significant advancement is the development of solvent-free, or solid-state, reaction conditions. One study demonstrated that performing the Vilsmeier-Haack formylation of phenols under solvent-free conditions (grinding reactants in a mortar and pestle or using microwave irradiation for under a minute) resulted in superior yields and drastically reduced reaction times compared to solution-phase reactions. This approach adheres to the principle of using safer solvents and auxiliaries by eliminating them entirely. nih.gov

Alternative Reagents: Research has focused on replacing noxious reagents with more benign alternatives. One notable method for ortho-formylation of phenols uses a combination of magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde. orgsyn.org This approach avoids the harsh reagents typical of other formylation reactions. orgsyn.org Similarly, metal-free processes using ammonium acetate as a catalyst for the formylation of phenols with paraformaldehyde have been developed, offering advantages of mild conditions and low cost. sioc-journal.cn

| Method | Traditional Approach | Green Innovation | Key Green Principles Addressed |

|---|---|---|---|

| Reimer-Tiemann Reaction | Use of chloroform, strong base (NaOH), and conventional heating. wikipedia.org | Microwave-assisted heating to reduce reaction time and energy consumption. irjet.net | Energy Efficiency, Waste Prevention |

| Vilsmeier-Haack Reaction | POCl₃/DMF in organic solvents. ijpcbs.comjk-sci.com | Solvent-free conditions (grinding or microwave) for faster reactions and higher yields. | Safer Solvents (elimination), Waste Prevention |

| Ortho-Formylation | Use of harsh and noxious reagents. orgsyn.org | Use of MgCl₂, Et₃N, and paraformaldehyde for high yields under milder conditions. orgsyn.org | Less Hazardous Chemical Synthesis |

Process Optimization for Enhanced Synthetic Efficiency and Scalability

For the industrial production of this compound, optimizing the synthetic process to maximize yield, purity, and throughput while minimizing cost is crucial. The Vilsmeier-Haack reaction is often favored for its efficiency and use of economical reagents for formylating reactive aromatic substrates. ijpcbs.com

Detailed research into variations of this reaction provides a framework for large-scale optimization. A key strategy involves precise temperature control to minimize side reactions. For instance, in the formylation of a related phenol, the reaction is initiated at low temperatures (e.g., -25°C to 10°C) during the addition of the phenol to the Vilsmeier reagent. google.com This prevents undesired side reactions. The reaction is then allowed to warm to a higher temperature (e.g., 25°C to 50°C) to ensure completion. google.com

The scalability of the process is also dependent on the efficiency of stirring in the reaction vessel and the management of any precipitates that form during the reaction to ensure homogenous conditions and consistent results.

| Parameter | Optimization Strategy | Impact on Efficiency and Scalability | Reported Outcome |

|---|---|---|---|

| Reaction Temperature | Initial low-temperature addition (-25°C to 10°C) followed by warming (25°C to 50°C). google.com | Minimizes side-product formation, improving yield and purity. | Prevents side reactions of the phenol with the Vilsmeier reagent. google.com |

| Purification | Isolation of the intermediate formamidinium salt by filtration prior to hydrolysis. google.com | Simplifies purification, removes impurities early, and allows for direct precipitation of the final product. | Isolation of a high-purity intermediate and a final product yield of 70-75%. google.com |

| Reagents | Use of efficient and economical reagents like POCl₃ and DMF. ijpcbs.com | Reduces raw material costs, making the process more viable for industrial scale-up. | The Vilsmeier-Haack reagent is described as efficient and economical. ijpcbs.com |

| Workup | Treatment with water to hydrolyze the intermediate, followed by precipitation of the product. google.com | Streamlines the final isolation step, avoiding complex extraction or chromatographic procedures. | Desired aldehyde is isolated by precipitation directly from the aqueous solution. google.com |

Elucidating Reaction Mechanisms and Reactivity Profiles of 2,6 Difluoro 4 Hydroxybenzaldehyde

Aldehyde Moiety Transformations: Mechanisms and Scope

The aldehyde group is a primary site for chemical modification, readily undergoing nucleophilic attacks and oxidation reactions. The presence of two electron-withdrawing fluorine atoms ortho to the aldehyde functionality significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The activated aldehyde group of 2,6-Difluoro-4-hydroxybenzaldehyde is a prime candidate for various nucleophilic addition and condensation reactions, forming new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation between an aldehyde and a compound with an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, or cyanoacetic acid). wikipedia.orgwikipedia.org The reaction proceeds via a nucleophilic addition to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org For this compound, the general mechanism would involve the formation of a carbanion from the active methylene compound, which then attacks the electrophilic carbonyl carbon. Subsequent elimination of a water molecule yields a substituted styrene (B11656) derivative. The Doebner modification utilizes pyridine (B92270) as a catalyst and solvent, which can lead to concomitant decarboxylation when a reactant like malonic acid is used. wikipedia.orgwikipedia.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's location. masterorganicchemistry.com The reaction employs a phosphorus ylide (a Wittig reagent), which acts as a nucleophile. masterorganicchemistry.com The mechanism is thought to proceed via a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then collapses in a reverse [2+2] cycloaddition to yield the final alkene and a phosphine (B1218219) oxide, such as the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com The reaction of this compound with a Wittig reagent would replace the C=O bond with a C=C bond, offering a route to a variety of fluorinated styrene derivatives.

Table 1: Key Condensation Reactions for Aldehyde Transformation

| Reaction Name | Key Reagents | Intermediate | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound, weak base (e.g., piperidine) | β-hydroxy carbonyl compound | α,β-unsaturated compound |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Oxaphosphetane | Alkene |

Oxidation Reactions and Product Diversification

The aldehyde group can be oxidized to a carboxylic acid, but the presence of the para-hydroxyl group opens up a more specialized oxidative rearrangement pathway.

Dakin Oxidation: The Dakin oxidation is a specific reaction for ortho- or para-hydroxylated phenyl aldehydes or ketones, which converts them into benzenediols and carboxylates using hydrogen peroxide in a basic solution. wikipedia.orgexpertsmind.com This reaction is highly relevant for this compound. The mechanism starts with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon. wikipedia.org The resulting tetrahedral intermediate undergoes a wikipedia.orgresearchgate.net-aryl migration, which displaces a hydroxide (B78521) ion and forms a phenyl formate (B1220265) ester. This ester is then rapidly hydrolyzed under the basic conditions to yield the final hydroquinone (B1673460) product (2,6-difluorohydroquinone) and a formate salt. wikipedia.org This reaction is closely related to the Baeyer-Villiger oxidation. alfa-chemistry.com Research on other fluorinated benzaldehydes, such as 2-methoxy-4-nitrobenzaldehyde, has demonstrated the successful application of Baeyer-Villiger oxidation to produce the corresponding phenol (B47542), showcasing a powerful method for product diversification. umich.edu

Table 2: Dakin Oxidation of this compound

| Reactants | Reagents | Key Intermediate | Final Products |

|---|---|---|---|

| This compound | Hydrogen peroxide (H₂O₂), Base (e.g., NaOH) | Phenyl formate ester | 2,6-Difluorohydroquinone, Formate |

Phenolic Hydroxyl Group Reactivity and Derivatization Strategies

The phenolic hydroxyl group is another key site for chemical modification, primarily through reactions like etherification and esterification. The acidity of this hydroxyl group is significantly increased by the strong inductive electron-withdrawing effects of the two ortho-fluorine atoms, making its deprotonation easier. This enhanced acidity facilitates regioselective derivatization at the 4-position.

Studies on similar structures, like 3,4-dihydroxybenzaldehyde, have shown that the hydroxyl group para to the electron-withdrawing aldehyde is more acidic and can be selectively protected. mdpi.com This principle applies directly to this compound. Common derivatization strategies include:

Etherification (Williamson Ether Synthesis): Following deprotonation with a suitable base (e.g., K₂CO₃, NaOH), the resulting phenoxide ion can act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride) to form an ether. chemicalbook.comgoogle.com For instance, reaction with dimethyl sulfate (B86663) or methyl iodide would yield 2,6-Difluoro-4-methoxybenzaldehyde.

Esterification: The phenolic hydroxyl can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding esters.

These derivatization reactions are crucial for modifying the compound's properties and for use as protecting groups in multi-step syntheses. rhhz.netnih.gov

Table 3: Derivatization Strategies for the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Functional Group Formed | Example Product |

|---|---|---|---|

| Etherification (Alkylation) | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | Ether (-OR) | 2,6-Difluoro-4-methoxybenzaldehyde |

| Etherification (Benzylation) | Base (e.g., KF), Benzyl Halide (e.g., BnCl) | Benzyl Ether (-OBn) | 4-(Benzyloxy)-2,6-difluorobenzaldehyde |

| Esterification | Base (e.g., Pyridine), Acyl Halide (e.g., AcCl) | Ester (-OCOR) | 4-formyl-3,5-difluorophenyl acetate |

Influence of Fluorine Substituents on Aromatic Reactivity and Selectivity

Inductive Effect (-I): Fluorine is the most electronegative element, and its presence results in a strong electron-withdrawing inductive effect. khanacademy.orgvaia.com This effect pulls electron density away from the aromatic ring and the attached functional groups. The consequences are twofold:

Aldehyde Activation: The carbonyl carbon of the aldehyde group becomes significantly more electron-deficient and thus more electrophilic, enhancing its reactivity toward nucleophiles.

Increased Phenolic Acidity: The stability of the corresponding phenoxide ion is increased, making the phenolic proton more acidic compared to that of 4-hydroxybenzaldehyde (B117250).

Resonance Effect (+R): Although weaker than the inductive effect, the lone pairs on the fluorine atoms can be donated into the aromatic π-system. khanacademy.orglibretexts.org This effect increases electron density primarily at the ortho and para positions relative to the fluorines. However, since the positions ortho and para to the fluorines are already substituted, this effect primarily serves to slightly counteract the strong deactivation of the ring caused by the inductive effect. For any potential electrophilic aromatic substitution, the fluorine atoms would be considered deactivating but ortho, para-directing. openstax.org Similarly, the aldehyde group is a deactivating, meta-directing group. openstax.org

The net result of these electronic influences is a highly activated aldehyde group, an acidic phenolic proton, and an electron-deficient aromatic ring.

Enzymatic Biotransformations Involving this compound Substrates

Enzymes offer high selectivity and efficiency for chemical transformations under mild conditions. Fluorinated compounds like this compound can serve as substrates for various enzymes, leading to novel biotransformation products. nih.gov

Monooxygenases are a class of enzymes capable of catalyzing oxidation reactions, including the Baeyer-Villiger oxidation. Research has shown that 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB can catalyze the Baeyer-Villiger oxidation of various fluorinated benzaldehydes. researchgate.net

In these enzymatic reactions, the aldehyde is converted into either the corresponding carboxylic acid (via direct oxidation) or a formate ester (via a Baeyer-Villiger mechanism), which subsequently hydrolyzes to a phenol. The study revealed that the position and number of fluorine substituents influence the reaction's outcome. For instance, the oxidation of 2-fluorobenzaldehyde (B47322) yielded primarily 2-fluorobenzoic acid, whereas the oxidation of 4-fluorobenzaldehyde (B137897) produced both the corresponding acid and phenol. researchgate.net While this compound was not explicitly tested in this study, the findings on related substrates provide a strong basis for predicting its behavior. The enzyme's ability to steer the reaction towards either acid or phenol formation represents a significant advantage over purely chemical methods. researchgate.net

Table 4: Enzymatic Baeyer-Villiger Oxidation of Fluorobenzaldehydes by HAPMO (Selected Data)

| Substrate | Product(s) | Total Yield (%) |

|---|---|---|

| 2-Fluorobenzaldehyde | 2-Fluorobenzoic acid | 95 |

| 3-Fluorobenzaldehyde | 3-Fluorobenzoic acid, 3-Fluorophenol | 85 |

| 4-Fluorobenzaldehyde | 4-Fluorobenzoic acid, 4-Fluorophenol | 95 |

| 2,4-Difluorobenzaldehyde | 2,4-Difluorobenzoic acid, 2,4-Difluorophenol | 90 |

Data adapted from a study on fluorobenzaldehyde conversion by 4-hydroxyacetophenone monooxygenase from P. fluorescens ACB. researchgate.net

Enzyme Active Site Interactions and Substrate Specificity

The interaction of this compound with enzyme active sites is governed by its unique electronic and structural characteristics. The presence of two fluorine atoms ortho to the aldehyde group, combined with a para-hydroxyl group, dictates its potential as an enzyme inhibitor or substrate. The fluorine atoms are strongly electron-withdrawing, which can influence the compound's ability to bind to active sites and alter enzyme activity. The hydroxyl group, conversely, can act as a hydrogen bond donor, potentially influencing solubility and reactivity in polar environments within an enzyme's binding pocket.

In studies of similar phenolic compounds, such as 4-hydroxybenzaldehyde derivatives acting as tyrosinase inhibitors, the nature and position of substituents play a crucial role in inhibitory potency. nih.gov For this compound, the interactions within an active site can be hypothesized based on these features. The hydroxyl group can form critical hydrogen bonds with amino acid residues like serine, threonine, or histidine, anchoring the molecule in the active site. nih.gov The difluoro substitution pattern creates a distinct electronic environment, potentially leading to specific dipole-dipole or other non-covalent interactions with the enzyme.

Substrate specificity in enzymes is often determined by a precise arrangement of amino acid residues that create a binding pocket complementary to the substrate in shape and electronic character. nih.gov For an enzyme to process this compound, its active site would need to accommodate the specific steric bulk and electronic distribution of the fluorinated ring. The aldehyde group itself is the primary site of enzymatic transformation (e.g., oxidation or reduction), and its reactivity is modulated by the flanking fluorine atoms. These atoms can affect the electrophilicity of the carbonyl carbon, influencing the rate and mechanism of the enzymatic reaction.

Aromatic dioxygenases, for example, possess active sites tailored to bind and cleave specific aromatic rings. nih.gov The specificity is controlled by loops and motifs within the protein structure that stabilize the substrate. nih.gov In the case of this compound, the pattern of hydrogen bonding and electrostatic interactions would be the primary determinant of its recognition and turnover by a specific enzyme.

Table 1: Potential Enzyme Active Site Interactions of this compound

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| 4-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine |

| 2,6-Difluoro Groups | Dipole-Dipole, Halogen Bonding | Various polar and non-polar residues |

| Aldehyde Group | Hydrogen Bond Acceptor, Covalent Bonding (transient) | Cysteine, Serine (forming hemiacetals) |

Cross-Coupling Reaction Dynamics with Fluorinated Aromatic Cores

The fluorinated aromatic core of this compound presents a unique substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org Reactions such as the Buchwald-Hartwig amination and Sonogashira coupling are instrumental in modifying such aromatic structures. wikipedia.orgwikipedia.org The reactivity of the aryl halide or pseudohalide is a critical factor, and while this molecule does not possess a leaving group like a halide, its derivatives (e.g., where the hydroxyl group is converted to a triflate) would be excellent coupling partners.

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orglibretexts.org This reaction has broad utility due to the prevalence of C-N bonds in pharmaceuticals. wikipedia.org The development of specialized biaryl phosphine ligands (e.g., XPhos) by Buchwald and others has been crucial for enhancing the efficiency, selectivity, and scope of this transformation, allowing for the coupling of a wide range of amines and aryl partners under milder conditions. wikipedia.orgnih.govsigmaaldrich.com For a triflate derivative of this compound, the electron-withdrawing nature of the fluorine atoms and the aldehyde would likely facilitate the initial oxidative addition step to the Pd(0) catalyst, a key step in the catalytic cycle. libretexts.org

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, using a dual palladium and copper catalyst system. wikipedia.orglibretexts.org This reaction is highly valued for its ability to construct conjugated molecular systems under mild conditions. wikipedia.orgnih.gov Copper-free versions have also been developed to avoid the issue of alkyne homocoupling. nih.govorganic-chemistry.org The electronic properties of the fluorinated aromatic core of a this compound derivative would significantly influence the reaction dynamics. The strong electron-withdrawing effect of the substituents would make the aromatic ring more susceptible to the initial oxidative addition step of the palladium catalyst, a common feature in cross-coupling reactions. organic-chemistry.org

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Biaryl Phosphines (e.g., XPhos, BrettPhos) | KOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Room Temp. to 110 °C |

| Sonogashira Coupling (Classic) | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | PPh₃ (as part of catalyst) | Et₃N, Piperidine | THF, DMF | Room Temp. to 100 °C |

| Sonogashira Coupling (Copper-Free) | [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | Room Temperature |

This table presents generalized conditions. Specific substrate-catalyst pairings may require optimization. libretexts.orgnih.govnih.gov

The success of these coupling reactions often depends on the careful selection of the catalyst system. For the Buchwald-Hartwig reaction, different generations of ligands have been developed to handle various substrates, including electron-poor aryl halides. sigmaaldrich.com Similarly, for the Sonogashira reaction, while classic catalysts like Pd(PPh₃)₄ are common, newer systems offer higher efficiency and broader substrate scope, especially for challenging partners. libretexts.orgnih.gov The functional groups on this compound—the aldehyde and hydroxyl groups—must be considered, as they may require protection or could influence the choice of base and reaction conditions to prevent side reactions.

Strategic Utility of 2,6 Difluoro 4 Hydroxybenzaldehyde in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Bioactive Scaffolds from 2,6-Difluoro-4-hydroxybenzaldehyde

The 2,6-difluorobenzyl motif, readily accessible from this compound, is a privileged scaffold in the design of new therapeutic agents. A prominent example is its use in the creation of novel inhibitors targeting the bacterial cell division protein FtsZ, a crucial target for new antibiotics.

Researchers have designed and synthesized series of 3-substituted 2,6-difluorobenzamide derivatives as potential FtsZ inhibitors. nih.gov These compounds were evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov The synthesis of these bioactive scaffolds demonstrates the utility of the difluorinated phenyl ring system in generating molecules with potent biological activity. Specifically, derivatives featuring 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy substitutions on the 2,6-difluorobenzamide core were found to be particularly effective against Bacillus subtilis and both susceptible and resistant strains of Staphylococcus aureus. nih.gov This highlights the role of the 2,6-difluoro-substituted scaffold as a foundational structure for developing new classes of antibacterial agents. nih.gov

Table 1: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-chloroalkoxy derivative (7) | Bacillus subtilis | 0.25-1 µg/mL |

| 3-bromoalkoxy derivative (12) | Bacillus subtilis | 0.25-1 µg/mL |

| 3-alkyloxy derivative (17) | Bacillus subtilis | 0.25-1 µg/mL |

| Compounds 7, 12, 17 | Staphylococcus aureus (susceptible and resistant) | <10 µg/mL |

Data derived from a study on novel 2,6-difluorobenzamide derivatives as FtsZ inhibitors. nih.gov

Application as a Key Intermediate in Pharmaceutical Synthesis

This compound is a crucial building block in the multi-step synthesis of various pharmaceutical compounds. Its aldehyde functional group provides a reactive handle for a wide range of chemical transformations, while the fluorinated phenolic ring offers a stable core with unique properties.

Fluorinated amino acids are powerful tools in drug design, as the inclusion of fluorine can significantly alter the physicochemical and biological properties of peptides and proteins. nih.govrsc.org The carbon-fluorine bond can enhance lipophilicity, improve stability against enzymatic degradation, and increase the bioavailability of peptide-based drugs. nih.gov this compound and its close analogs serve as precursors for synthesizing these valuable unnatural amino acids. For instance, scientific literature documents the synthesis of a fluorinated phenylglycine amino acid derivative starting from 2-fluoro-4-hydroxybenzaldehyde (B1296990). researchgate.net Such syntheses underscore the role of fluorinated benzaldehydes as key intermediates in accessing complex, non-canonical amino acids for incorporation into next-generation therapeutics. researchgate.netnih.gov

The development of small molecules that can inhibit or modulate the activity of enzymes is a central goal of drug discovery. nih.gov The scaffold derived from this compound has proven effective in this area. As previously mentioned, novel 2,6-difluorobenzamide derivatives have been developed as potent inhibitors of the bacterial cytoskeletal protein FtsZ. nih.gov FtsZ is essential for bacterial cell division, making it an attractive target for new antibiotics. The synthesized compounds not only showed strong antibacterial activity but also demonstrated potent inhibition of cell division in Bacillus subtilis and Staphylococcus aureus, with MIC values below 1 µg/mL. nih.gov This work exemplifies how intermediates like this compound can be pivotal in creating targeted enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a compound affect its biological activity. drugdesign.org Such studies guide the optimization of lead compounds to enhance potency and selectivity.

In the development of the aforementioned 2,6-difluorobenzamide-based FtsZ inhibitors, SAR studies were crucial. nih.gov By synthesizing and testing various derivatives with different substituents at the 3-position of the phenyl ring, researchers could establish clear relationships between the chemical structure and antibacterial efficacy. The study revealed that introducing chloroalkoxy, bromoalkoxy, or other alkyloxy groups at this position resulted in compounds with the most potent activity against Bacillus subtilis. nih.gov This systematic modification and subsequent biological evaluation allowed for the identification of key structural features required for potent FtsZ inhibition and antibacterial action, providing a roadmap for the design of even more effective analogs.

Table 2: SAR Findings for 3-Substituted 2,6-Difluorobenzamide Derivatives

| Substitution at 3-Position | Observed Activity | Reference |

|---|---|---|

| Chloroalkoxy | Potent antibacterial activity (MIC 0.25-1 µg/mL vs B. subtilis) and cell division inhibition. | nih.gov |

| Bromoalkoxy | Potent antibacterial activity (MIC 0.25-1 µg/mL vs B. subtilis) and cell division inhibition. | nih.gov |

| Alkyloxy | Potent antibacterial activity (MIC 0.25-1 µg/mL vs B. subtilis) and cell division inhibition. | nih.gov |

This table summarizes how different chemical groups at the 3-position influence the biological activity of the 2,6-difluorobenzamide scaffold. nih.gov

Computational Drug Design and Ligand-Target Interactions

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling scientists to predict and analyze the interactions between a small molecule (ligand) and its biological target, typically a protein or enzyme. nih.govuta.edu.ly These computational methods, which include molecular docking and molecular dynamics simulations, help in understanding the mechanism of action and optimizing a compound's affinity and selectivity. helmholtz-hips.de

In the development of FtsZ inhibitors based on the 2,6-difluorobenzamide scaffold, molecular docking simulations were employed. nih.gov These computational studies provide a model of how the synthesized inhibitors bind to the FtsZ protein at a molecular level. By visualizing the ligand-target interactions, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is critical for rational drug design, as it helps explain the observed SAR data and provides a basis for designing next-generation inhibitors with improved binding characteristics and, consequently, enhanced biological activity. helmholtz-hips.despringernature.com

Integration of 2,6 Difluoro 4 Hydroxybenzaldehyde into Advanced Materials Systems

Precursors for Polymer Synthesis and Resin Development

The bifunctional nature of 2,6-Difluoro-4-hydroxybenzaldehyde makes it an ideal monomer or precursor for the synthesis of a variety of polymers and resins. The aldehyde group can readily undergo condensation reactions with amines to form Schiff bases (imines), while the hydroxyl group can participate in etherification or esterification reactions.

A significant application of this compound is in the creation of fluorinated poly(azomethines), also known as polyimines. tandfonline.commdpi.com These polymers are synthesized through the polycondensation of dialdehyde (B1249045) or diamine monomers. This compound can be first converted into a di-functional monomer (e.g., a di-ether or di-ester derivative) which then reacts with aromatic diamines. The resulting poly(azomethine)s incorporate the fluorinated phenyl rings directly into the polymer backbone. tandfonline.comtandfonline.com

The key advantages conferred by the this compound moiety in these polymers include:

High Thermal Stability : The presence of fluorine atoms and aromatic structures in the polymer chain enhances thermal and oxidative stability. tandfonline.commdpi.comresearchgate.net Research on fluorinated poly(azomethine ether)s shows they can be stable at temperatures up to 410–477 °C. tandfonline.comresearchgate.net

Controlled Solubility : Fluorination impacts the solubility of polymers, often making them soluble in specific organic solvents, which is crucial for processing and characterization. mdpi.com

Recyclability : It serves as a building block for new functional monomers intended for recyclable fluorinated polymers. man.ac.uk

The condensation reaction to form the imine linkage is a cornerstone of this application, and the reaction conditions can be tailored to control the properties of the final polymer network. researchgate.net These fluorinated polymers are promising for applications requiring robust materials that can withstand harsh environmental or thermal conditions.

Design and Synthesis of Functional Materials Based on Fluorinated Benzaldehyde (B42025) Architectures

The term "functional materials" refers to materials engineered to possess specific properties or perform specific functions. The unique architecture of this compound is leveraged to design such materials, including liquid crystals and chemosensors.

Liquid Crystals: The rigid, rod-like structure of molecules derived from this benzaldehyde is conducive to the formation of liquid crystalline phases. nih.gov Fluorinated poly(azomethine ether)s synthesized from core-fluorinated Schiff base monomers have been shown to exhibit thermotropic liquid crystalline (LC) behavior. tandfonline.comresearchgate.net The introduction of fluorine atoms is a known strategy to develop liquid crystals with low viscosity, which is advantageous for applications in display technologies. nih.gov The synthesis involves creating Schiff bases (azomethines) through the condensation of the aldehyde with various amines, leading to molecules with the necessary shape anisotropy to form mesophases. nih.govrdd.edu.iq

Schiff Base Gelators and Sensors: Derivatives of hydroxybenzaldehydes can form Schiff base gelators. rsc.org These molecules can self-assemble in certain solvents to create a three-dimensional network, trapping the solvent and forming a gel. These gels can be designed to be responsive to external stimuli, such as the presence of specific metal ions. For instance, cholesterol-appended Schiff bases derived from 4-hydroxybenzaldehyde (B117250) have been explored for the naked-eye detection of metal ions like Ag⁺ and Hg²⁺ through changes in the sol-gel state. rsc.org The electron-withdrawing nature of the fluorine atoms in this compound can modulate the coordinating ability of the resulting Schiff base, potentially leading to highly selective and sensitive chemical sensors.

The general strategy involves a condensation reaction between the aldehyde and a suitable amine to form a Schiff base, which is then investigated for its functional properties. researchgate.netconicet.gov.arsbmu.ac.ir The fluorinated aromatic core plays a critical role in tuning the electronic and physical properties of the final material. qualitas1998.netrsc.org

Exploration of Optoelectronic and Electronic Material Applications

The electronic properties of this compound make it an intriguing candidate for the development of materials used in optoelectronic and electronic devices. The combination of an aromatic system with strongly electron-withdrawing fluorine atoms and an electron-donating hydroxyl group creates a "push-pull" electronic structure, which is often associated with interesting optical and electronic properties.

While direct applications of this compound itself in commercial devices are not widely documented, its derivatives and analogous compounds are actively explored.

Organic Light-Emitting Diodes (OLEDs) : A structurally related compound, 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde, is cited as a synthetic building block in a patent for light-emitting polymer devices that use self-assembled monolayer structures. frontierspecialtychemicals.com This suggests that fluorinated hydroxybenzaldehydes are valuable precursors for creating components in OLEDs, where they can be used to tune the energy levels and improve the efficiency and stability of the device.

Conjugated Polymers for Electronics : The poly(azomethine)s synthesized from fluorinated benzaldehydes are conjugated polymers. tandfonline.commdpi.com Their structure, featuring alternating double and single bonds along the backbone, allows for the delocalization of π-electrons. This property is the basis for semiconducting behavior in organic materials, opening up potential applications in organic field-effect transistors (OFETs) and photovoltaic devices.

Fluorinated Graphene : Research into modifying the electronic properties of graphene by fluorination (creating fluorographene) highlights another avenue where fluorinated precursors could play a role. man.ac.uk

The exploration in this area focuses on synthesizing new dyes, conjugated polymers, and other organic molecules from this compound and characterizing their photophysical and electronic properties, such as absorption, fluorescence, and charge mobility, to assess their suitability for these advanced applications. frontierspecialtychemicals.com

Sophisticated Analytical Techniques for the Characterization and Study of 2,6 Difluoro 4 Hydroxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 2,6-Difluoro-4-hydroxybenzaldehyde. By analyzing the magnetic properties of its atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR spectroscopy are fundamental tools for the characterization of this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For a related compound, 4-hydroxybenzaldehyde (B117250), the aldehydic proton appears as a singlet around δ 9.77 ppm, while the aromatic protons show as doublets at δ 7.77 (protons at C-2,6) and δ 6.91 (protons at C-3,5). researchgate.net The hydroxyl proton signal can vary in its chemical shift. In this compound, the aromatic region would show a different splitting pattern due to the fluorine atoms.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the carbon framework of the molecule. For 4-hydroxybenzaldehyde, characteristic signals appear for the aldehyde carbon, the hydroxyl-bearing carbon, and the other aromatic carbons. chemicalbook.com In this compound, the carbon atoms bonded to fluorine will exhibit splitting (C-F coupling), providing crucial structural information.

¹⁹F NMR Spectroscopy : ¹⁹F NMR is particularly informative for fluorinated compounds. It provides direct evidence of the fluorine atoms and their environment within the molecule. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum are highly sensitive to the molecular structure. semanticscholar.org

Table 1: Predicted and Experimental NMR Data for Related Benzaldehydes

| Nucleus | Compound | Solvent | Frequency | Chemical Shift (δ) ppm | Reference |

|---|---|---|---|---|---|

| ¹H | 4-Hydroxybenzaldehyde | DMSO-d6 | 400 MHz | Aldehydic H: ~9.8; Aromatic H: ~6.9-7.8; Hydroxyl H: variable | hmdb.ca |

| ¹³C | 4-Hydroxybenzaldehyde | D₂O (predicted) | 100 MHz | Varies across the structure | hmdb.ca |

| ¹⁹F | 4-Fluorobenzaldehyde (B137897) | CDCl₃ | 376 MHz | -102.4 | rsc.org |

Advanced 2D NMR Techniques for Connectivity and Conformation

To further elucidate the complex structure and spatial arrangement of atoms, advanced two-dimensional (2D) NMR techniques are employed. These experiments correlate different nuclei and provide information about their connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds, which is invaluable for piecing together the entire molecular structure, including the placement of the aldehyde and hydroxyl groups relative to the fluorinated positions.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique can provide information about the spatial proximity of atoms, which is useful for determining the preferred conformation of the molecule.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and identifying it in reaction mixtures. The molecular weight of this compound is 158.10 g/mol . fishersci.calabcompare.com Electron ionization (EI) mass spectra of related compounds like 2,6-difluorobenzaldehyde (B1295200) show characteristic fragmentation patterns that can be used for identification. nist.gov For 4-hydroxybenzaldehyde, the mass spectrum shows a prominent molecular ion peak. nist.gov Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing reaction mixtures, allowing for the separation of components before their detection by the mass spectrometer. massbank.euufz.de

Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Reaction Profiling

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : HPLC and UPLC are widely used for the analysis of non-volatile and thermally sensitive compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and mobile phase, the purity of the compound can be accurately determined. bldpharm.combldpharm.comsielc.com

Gas Chromatography (GC) : Gas chromatography is suitable for volatile compounds. For benzaldehyde (B42025) derivatives, GC can be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for definitive identification of any impurities. thermofisher.comuzh.ch The purity of this compound can be determined by GC, with some suppliers specifying a purity of ≥94.0% or 95%. labcompare.comthermofisher.com

Table 2: Chromatographic Purity Data for this compound

| Technique | Purity Specification | Supplier/Source |

|---|---|---|

| GC | ≥94.0% | thermofisher.com |

| - | 95% | labcompare.comthermofisher.com |

| - | 98% | sigmaaldrich.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group, the aldehyde (C=O) group, and the carbon-fluorine (C-F) bonds. The O-H stretching vibration typically appears as a broad band, while the C=O stretch of the aldehyde is a sharp, strong band. For the related 4-hydroxybenzaldehyde, the IR spectrum shows these characteristic peaks. nist.govresearchgate.netchemicalbook.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum.

By combining the data from these sophisticated analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its suitability for further research and application.

Emerging Research Frontiers and Future Prospects for 2,6 Difluoro 4 Hydroxybenzaldehyde

Exploration of Novel Synthetic Paradigms for Enhanced Yield and Sustainability

The development of efficient and sustainable methods for the synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde is crucial for its widespread application. While traditional methods may exist, current research is focused on improving yield, reducing environmental impact, and utilizing milder reaction conditions.

Another avenue of research involves the direct formylation of substituted difluorophenols. A patent for the preparation of 2-fluoro-4-hydroxybenzaldehyde (B1296990) describes a process involving the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reagent exchange, and reaction with dimethylformamide (DMF) to introduce the aldehyde group, and finally deprotection. nih.gov Adapting this methodology to a 3,5-difluorophenol (B1294556) precursor could provide a viable route to this compound. The key to enhancing sustainability in such a process would be the selection of protecting groups that can be introduced and removed with high efficiency and minimal waste generation.

The table below outlines a conceptual comparison of potential synthetic routes, highlighting areas for future research focus.

| Synthetic Approach | Starting Material | Key Steps | Potential Advantages | Areas for Sustainable Improvement |

| Modified Nitrile Route | 3,5-Difluoroaniline | Bromination, Diazotization, Formylation | Low-cost starting material, mild conditions. acs.org | Use of greener solvents, catalyst recycling. |

| Protected Phenol (B47542) Route | 3,5-Difluorophenol | Hydroxyl protection, Bromination, Grignard/Formylation, Deprotection | Potentially high purity product. nih.gov | Atom-economical protecting groups, alternative formylating agents. |

Future research in this area will likely focus on catalytic C-H activation and formylation, which could provide a more direct and atom-economical route to the target molecule, significantly enhancing the sustainability of its production.

Diversification of Biological Applications and Target Identification

The presence of the 2,6-difluoro motif is known to enhance the biological activity of various molecules by improving properties such as binding affinity, metabolic stability, and lipophilicity. researchgate.netnih.gov Consequently, this compound serves as a valuable building block for the synthesis of novel bioactive compounds.

A significant area of interest is the development of enzyme inhibitors. The aldehyde functionality can react with nucleophilic residues in enzyme active sites, while the fluorinated phenyl ring can engage in specific interactions, including halogen bonding and hydrophobic interactions. For example, derivatives of fluorinated benzamides have shown potent inhibitory activity against the bacterial cell division protein FtsZ, suggesting that Schiff bases or other derivatives of this compound could be explored as novel antibacterial agents. wikipedia.org

Furthermore, the structural similarity of this compound to intermediates in the biosynthesis of various natural products suggests its potential for creating analogues with modified or enhanced biological activities. The hydroxyl group also provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for high-throughput screening against various biological targets.

The table below summarizes potential biological applications and the rationale behind them.

| Potential Biological Application | Rationale | Key Molecular Features |

| Antibacterial Agents | Potential for enzyme inhibition (e.g., FtsZ). wikipedia.org | Aldehyde for covalent modification, difluoro-phenyl for enhanced binding. |

| Anticancer Agents | Fluorine substitution can enhance cytotoxicity in certain scaffolds. researchgate.net | Scaffold for generating diverse derivatives for screening. |

| Enzyme Inhibitors (General) | Aldehyde as a reactive "warhead". | Tunable reactivity and specificity through derivatization. |

Future research will focus on synthesizing derivatives of this compound and screening them against a wide range of biological targets. Identifying the specific proteins and pathways that these new molecules interact with will be a crucial step in their development as therapeutic agents.

Advancements in Materials Science Integration and Device Fabrication

The unique electronic and photophysical properties of fluorinated aromatic compounds make them attractive candidates for applications in materials science, particularly in the development of organic electronic devices. The introduction of fluorine atoms can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which can be beneficial for charge injection and transport in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Derivatives of this compound could be used to synthesize novel liquid crystals, polymers, and dyes with tailored optical and electronic properties. The aldehyde group provides a versatile reactive site for incorporating the fluorinated core into larger molecular or polymeric structures. For instance, condensation reactions with anilines or other primary amines can lead to the formation of Schiff bases, which can exhibit interesting liquid crystalline or photochromic behavior.

The table below outlines potential applications in materials science.

| Material Application | Rationale | Key Molecular Features |

| Organic Light-Emitting Diodes (OLEDs) | Potential for tuning HOMO/LUMO levels for efficient charge injection. | Fluorinated aromatic core. |

| Organic Photovoltaics (OPVs) | Can be used to create new donor or acceptor materials. | Versatile scaffold for synthesis of complex molecules. |

| Liquid Crystals | Potential for creating materials with specific phase behaviors. | Anisotropic molecular shape of derivatives. |

The future in this field will involve the synthesis and characterization of a wide range of materials derived from this compound. A key challenge will be to establish clear structure-property relationships to guide the design of new materials with optimized performance for specific device applications.

Synergistic Approaches Combining Experimental and Computational Methodologies for Comprehensive Understanding

To accelerate the discovery and optimization of applications for this compound, a synergistic approach that combines experimental synthesis and characterization with computational modeling is essential. Computational chemistry can provide valuable insights into the molecule's properties and reactivity, guiding experimental efforts and reducing the need for trial-and-error synthesis.

Density functional theory (DFT) calculations can be used to predict the geometric and electronic structure of this compound and its derivatives. This information can help to understand its reactivity and to design more efficient synthetic routes. Molecular docking simulations can be employed to predict how derivatives of this compound might bind to the active sites of enzymes, aiding in the design of more potent and selective inhibitors. wikipedia.org

For materials science applications, computational modeling can be used to predict the photophysical properties of new materials, such as their absorption and emission spectra, and to simulate their performance in electronic devices. This can help to screen potential candidates before they are synthesized, saving time and resources.

The table below highlights the interplay between experimental and computational approaches.

| Research Area | Experimental Approach | Computational Approach | Synergy |

| Synthesis | Development of new reaction pathways and optimization of conditions. | Calculation of reaction energies and transition states to predict feasibility and selectivity. | Rational design of more efficient and sustainable synthetic routes. |

| Biology | Synthesis of derivatives and in vitro/in vivo biological testing. | Molecular docking and molecular dynamics simulations to predict binding modes and affinities. | Prioritization of synthetic targets and understanding of structure-activity relationships. |

| Materials | Synthesis and characterization of new materials (e.g., spectroscopy, device testing). | Prediction of electronic and optical properties (e.g., HOMO/LUMO, absorption spectra). | Design of materials with targeted properties for specific applications. |

The continued development and application of these synergistic approaches will be critical for unlocking the full potential of this compound and its derivatives in the years to come, paving the way for new discoveries in medicine, materials science, and beyond.

常见问题

Q. Methodological Approach :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>95%) .

- Spectroscopy :

Validation : Compare retention times and spectral data with reference standards from databases like PubChem or NIST .

Advanced: How do conflicting spectral data (e.g., NMR shifts) arise in fluorinated benzaldehydes, and how can they be resolved?

Q. Root Causes :

Q. Resolution Strategies :

- Variable Temperature NMR : Conduct experiments at −40°C to slow proton exchange and clarify splitting patterns .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and assign ambiguous signals .

Advanced: What role do fluorine substituents play in modulating the compound’s reactivity in cross-coupling reactions?

Q. Mechanistic Insights :

Q. Experimental Design :

- Kinetic Studies : Monitor reaction rates under varying Pd catalyst loads (0.5–5 mol%) to optimize yields.

- Control Experiments : Compare reactivity with non-fluorinated analogs (e.g., 4-hydroxybenzaldehyde) to isolate fluorine’s electronic contributions .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Q. Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases) based on the compound’s electron-deficient aromatic ring .

- QSAR Modeling : Correlate substituent electronegativity (fluorine vs. chlorine) with bioactivity datasets (IC₅₀ values) to design potent analogs .

Validation : Synthesize top-scoring derivatives and assay in vitro (e.g., enzyme inhibition assays) to verify predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。